3-(3-methoxyphenoxy)benzoic acid
Overview
Description
3-(3-methoxyphenoxy)benzoic acid is an organic compound with the molecular formula C14H12O4 It is a derivative of benzoic acid, where a methoxyphenoxy group is attached to the benzene ring
Mechanism of Action
Target of Action
3-(3-Methoxyphenoxy)benzoic acid, a derivative of 3-Phenoxybenzoic acid, primarily targets the Peroxisome Proliferator-Activated Receptor γ (PPAR-γ) and Glucokinase . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism . Glucokinase is an enzyme that facilitates the phosphorylation of glucose, a critical step in the glycolysis pathway .
Mode of Action
The compound exhibits agonist activity towards PPAR-γ, meaning it binds to this receptor and activates it . It also has the ability to activate glucokinase, thereby promoting the conversion of glucose to glucose-6-phosphate, a key step in glucose metabolism . Furthermore, it has been found to inhibit protein glycation , a process that can lead to the formation of harmful advanced glycation end products in the body.
Biochemical Pathways
The activation of PPAR-γ and glucokinase by this compound impacts several biochemical pathways. PPAR-γ activation influences lipid metabolism, glucose homeostasis, and inflammatory responses . The activation of glucokinase enhances glucose utilization and insulin secretion, playing a vital role in maintaining glucose homeostasis .
Result of Action
The activation of PPAR-γ and glucokinase by this compound can lead to improved lipid and glucose metabolism, potentially offering therapeutic benefits for conditions like diabetes . The inhibition of protein glycation can prevent the formation of harmful advanced glycation end products, which are implicated in aging and the development of degenerative diseases .
Biochemical Analysis
Biochemical Properties
3-(3-methoxyphenoxy)benzoic acid has been found to interact with various enzymes and proteins. For instance, a bacterial strain, Bacillus sp., was shown to degrade this compound, converting it into 3-(2-methoxyphenoxy) benzoic acid, protocatechuate, phenol, and 3,4-dihydroxy phenol . This suggests that this compound can participate in biochemical reactions involving these enzymes and proteins .
Cellular Effects
Some of its derivatives, such as 2-cyanoprop-2-yl 3-phenoxybenzoate, have been found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation . These activities suggest that this compound may influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not fully known. Its degradation by Bacillus sp. suggests that it may bind to certain enzymes, leading to enzyme activation or inhibition
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Bacillus sp. was shown to degrade 95.6% of 50 mg·L −1 this compound within 72 h in mineral salt medium (MSM) . This suggests that the compound may have a certain degree of stability and degradation over time .
Metabolic Pathways
The metabolic pathways involving this compound are not fully understood. It is known that Bacillus sp. can convert this compound into several other compounds, suggesting that it is involved in certain metabolic pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenoxy)benzoic acid typically involves the reaction of 3-bromophenol with 3-methoxybenzene boronic acid under bis(triphenylphosphine)palladium-catalyzed Suzuki conditions . This reaction yields diaryl derivatives, which can then be further processed to obtain the desired compound.
Industrial Production Methods
the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is a common approach in the synthesis of similar compounds .
Chemical Reactions Analysis
Types of Reactions
3-(3-methoxyphenoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Nucleophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and meta-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Reagents like hydrogen bromide (HBr) and boron tribromide (BBr3) are used in demethylation reactions.
Major Products Formed
The major products formed from these reactions include hydroxy derivatives, quinones, and various substituted aromatic compounds .
Scientific Research Applications
3-(3-methoxyphenoxy)benzoic acid has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3-Phenoxybenzoic acid: A primary metabolite of synthetic pyrethroid insecticides with similar structural features.
2-(3-methoxyphenoxy)benzoic acid: Another derivative with similar chemical properties.
Uniqueness
3-(3-methoxyphenoxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and reactivity compared to other similar compounds .
Properties
IUPAC Name |
3-(3-methoxyphenoxy)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-17-11-5-3-7-13(9-11)18-12-6-2-4-10(8-12)14(15)16/h2-9H,1H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDBIRFJEPBPLP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=CC=CC(=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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